molecular formula C21H18N2OS B2953443 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207032-71-0

3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2953443
CAS No.: 1207032-71-0
M. Wt: 346.45
InChI Key: KMKUOASIGWLRIX-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds characterized by a fused thiophene-pyrimidine core. The compound 3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one features a 2-methylbenzyl group at position 3 and a 3-methylphenyl substituent at position 7 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biological activity studies, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

7-(3-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-5-9-16(10-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-8-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKUOASIGWLRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that contribute to its biological properties. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the 2-methylbenzyl and 3-methylphenyl groups through various chemical reactions.

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for this activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth and demonstrate antifungal properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The mechanisms may include:

  • Enzyme Inhibition : Targeting kinases or other enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of their activity, resulting in altered biological responses.

Data Table: Biological Activities of Thienopyrimidine Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition
7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneAntimicrobialBacterial growth inhibition
6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-oneKinase activityTyrosine-protein kinase inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines inhibited the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
  • Cancer Cell Line Studies : In vitro experiments on cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones are highly dependent on substituent patterns. Key analogs and their differences are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogs

Compound Name Substituents (Position) Key Properties/Activities Reference
3-(2-Methylbenzyl)-7-(3-methylphenyl) derivative 3: 2-methylbenzyl; 7: 3-methylphenyl Hypothesized enhanced lipophilicity and metabolic stability; potential kinase inhibition N/A
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl) analog 3: 3-hydroxybenzyl; 6: 3-hydroxyphenyl Higher polarity due to hydroxyl groups; IC50 = 5.2 µM (HL-7702 cells)
2,6-Bis(3-methoxyphenyl)-3-methyl derivative 2,6: 3-methoxyphenyl; 3: methyl Improved solubility (methoxy groups); moderate antitumor activity (A549 cells)
7-(4-Fluorophenyl)-2-(piperazinyl) derivative 7: 4-fluorophenyl; 2: piperazinyl Enhanced solubility (piperazine); PDE7 inhibition (IC50 = 3.8 nM)
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidinone 7: 3-fluorophenyl Molecular weight = 246.26; potential intermediate for kinase inhibitors
Key Observations:
  • Substituent Position : Activity is sensitive to substituent placement. For PDE7 inhibitors, 7-substituted derivatives (e.g., fluorophenyl) showed superior potency compared to 6-substituted analogs .
  • Electronic Effects : Electron-donating groups (e.g., methyl) at position 3 or 7 may enhance metabolic stability, while polar groups (e.g., hydroxyl) improve solubility but reduce cell permeability .
  • Steric Effects : Bulky groups like 2-methylbenzyl at position 3 may hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets .
Anticancer Activity:
  • Shyyka et al. (2018) evaluated thieno[3,2-d]pyrimidinones against melanoma (B16) and leukemia (HL-60) cells. Derivatives with azepine fragments increased melanin synthesis in B16 cells by 40–60%, suggesting dual mechanisms of action .
  • Methoxylated analogs (e.g., 2,6-bis(3-methoxyphenyl)) demonstrated moderate cytotoxicity (IC50 = 12–25 µM) in A549 lung cancer cells, attributed to intercalation with DNA or kinase inhibition .
Enzyme Inhibition:
  • PDE7 Inhibition : 7-Substituted derivatives (e.g., 28e in ) achieved single-digit nM IC50 values, while 3-methylbenzyl analogs may similarly target PDE7 due to hydrophobic interactions .
  • EGFR Inhibition: Thieno[2,3-d]pyrimidinones with 3-alkyl chains showed EGFR binding (Kd = 0.8–3.2 µM), suggesting the target compound’s methylbenzyl group could mimic this activity .

Physicochemical Properties

  • Thermal Stability : Methyl-substituted derivatives (e.g., 3a in ) exhibit higher melting points (148–150°C) than hydroxylated analogs (270–272°C), correlating with crystallinity .

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